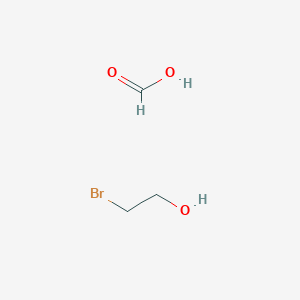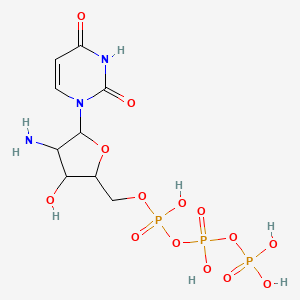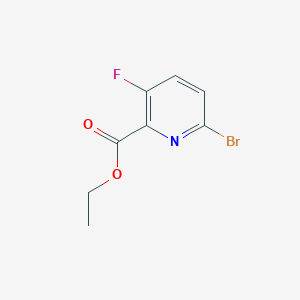
3-(4-(Benzyloxy)phenethoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Benzyloxy)phenethoxy)propanoic acid is an organic compound with the molecular formula C16H16O3 It features a benzyloxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety through an ethoxy linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)phenethoxy)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxybenzyl alcohol and 3-bromopropanoic acid.
Etherification: The 4-hydroxybenzyl alcohol is first converted to 4-benzyloxybenzyl alcohol using benzyl chloride in the presence of a base such as sodium hydroxide.
Alkylation: The 4-benzyloxybenzyl alcohol is then reacted with 3-bromopropanoic acid in the presence of a base like potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitrobenzyloxy or halobenzyloxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
3-(4-(Benzyloxy)phenethoxy)propanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine
In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its structure allows for the exploration of various pharmacophores, which can lead to the development of new therapeutic agents.
Industry
In materials science, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure can impart desirable properties to the final products, such as improved thermal stability or mechanical strength.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenethoxy)propanoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
3-(4-Hydroxyphenethoxy)propanoic acid: Contains a hydroxy group instead of a benzyloxy group.
3-(4-Chlorophenethoxy)propanoic acid: Features a chloro group instead of a benzyloxy group.
Uniqueness
3-(4-(Benzyloxy)phenethoxy)propanoic acid is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. The benzyloxy group can enhance lipophilicity, potentially improving the compound’s ability to interact with lipid membranes and hydrophobic pockets in proteins.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C18H20O4 |
|---|---|
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
3-[2-(4-phenylmethoxyphenyl)ethoxy]propanoic acid |
InChI |
InChI=1S/C18H20O4/c19-18(20)11-13-21-12-10-15-6-8-17(9-7-15)22-14-16-4-2-1-3-5-16/h1-9H,10-14H2,(H,19,20) |
Clave InChI |
NDZCVWXWEDGUIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)
![3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B12081061.png)




![[3,4,5-Trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12081083.png)
![N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide](/img/structure/B12081086.png)

![7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12081096.png)



